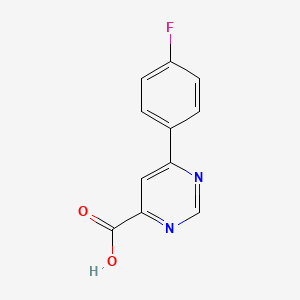

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

Overview

Description

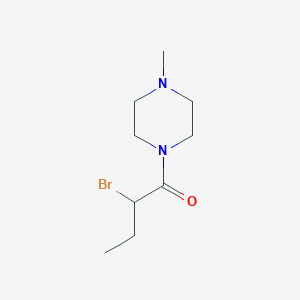

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C11H7FN2O2 and a molecular weight of 218.18 g/mol .

Molecular Structure Analysis

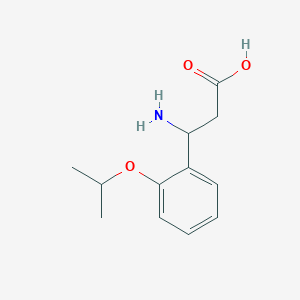

The molecular structure of this compound is characterized by a pyrimidine ring attached to a fluorophenyl group and a carboxylic acid group. The fluorine atom plays an active part in intermolecular interactions .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrimidine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 218.18 g/mol .Scientific Research Applications

Synthesis and Building Blocks in Medicinal Chemistry

A key application of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid derivatives is in the synthesis of various chemical compounds. Schmitt et al. (2017) developed a strategy to create 4,6-bis(fluoroalkyl)pyrimidine-5-carboxylates and their analogs, using fluorinated acetoacetates and malononitrile. These compounds are valuable in medicinal and agrochemical research due to their novel fluorinated substituents (Schmitt et al., 2017).

Nonlinear Optics (NLO) and Electronic Properties

Another area of research is the exploration of nonlinear optical (NLO) properties. Hussain et al. (2020) investigated thiopyrimidine derivatives, including phenyl pyrimidine derivatives, for their potential in NLO applications. They used density functional theory (DFT) to analyze the structural and electronic properties, highlighting the significance of the pyrimidine ring in such fields (Hussain et al., 2020).

Pharmaceutical and Biological Applications

In pharmaceutical research, this compound derivatives have been explored for their biological activities. Alam et al. (2010) synthesized thiazolo [3,2-a] pyrimidine derivatives using 4-fluoroaniline and assessed their anti-inflammatory and antinociceptive activities. They found that certain compounds exhibited significant activities, indicating their potential in medical applications (Alam et al., 2010).

Crystallography and Molecular Interactions

In crystallography, Betz et al. (2012) studied a compound symmetrically substituted with diaza-meta-terphenyl groups. They analyzed its crystalline structure, demonstrating the importance of pyrimidine derivatives in understanding molecular interactions and conformations (Betz et al., 2012).

Molecular Docking and Computational Chemistry

In computational chemistry, Gandhi et al. (2016) performed quantum chemical calculations and molecular docking studies on a pyrimidine derivative. Their work highlights the role of pyrimidine compounds in understanding molecular interactions and designing potential pharmaceutical agents (Gandhi et al., 2016)

Safety and Hazards

Future Directions

While specific future directions for 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not outlined in the literature, pyrimidine derivatives are a focus of ongoing research due to their wide range of pharmacological effects . This suggests potential for further exploration and development of this compound.

Mechanism of Action

Target of Action

The primary targets of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which is beneficial in conditions where inflammation is a key factor.

Biochemical Pathways

It is known that the compound affects the pathways involving its primary targets, leading to downstream effects such as a reduction in inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the expression and activities of its targets, leading to a decrease in inflammation . This can result in relief from symptoms in conditions where inflammation is a key factor.

Biochemical Analysis

Biochemical Properties

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor, reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to bind to nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, thereby modulating gene expression and inflammatory responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, it inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, by interfering with the NF-κB signaling pathway . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound interacts with the DNA-binding domain of NF-κB, inhibiting its ability to promote the transcription of pro-inflammatory genes . This compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory responses and persistent changes in gene expression . The compound’s efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and inhibits tumor growth without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can result in harmful side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites . The compound’s metabolism can also affect its bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, the compound can bind to intracellular proteins and accumulate in certain cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also translocate to the nucleus, where it binds to transcription factors and modulates gene expression. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization and activity of this compound.

properties

IUPAC Name |

6-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMAMQLKTBDTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628484 | |

| Record name | 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887407-77-4 | |

| Record name | 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

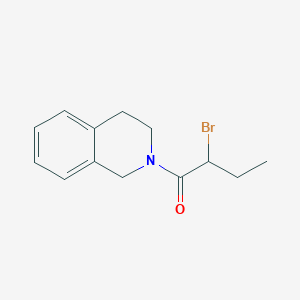

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

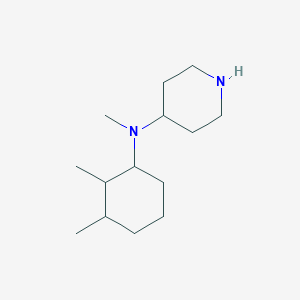

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)